molecular formula C28H29NO5 B13743661 3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid

3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid

Cat. No.: B13743661
M. Wt: 459.5 g/mol
InChI Key: YZUVTWQBAVEHKJ-UHFFFAOYSA-N
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Description

3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid is a specialized compound used primarily in the field of organic chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a tert-butoxy group attached to the phenyl ring. This compound is often utilized in peptide synthesis and other organic synthesis applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the tert-butoxy group to the phenyl ring. One common method involves the reaction of 3-amino-3-(2-hydroxyphenyl)propionic acid with Fmoc chloride in the presence of a base such as triethylamine. The tert-butoxy group is then introduced using tert-butyl bromide under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group. This property is crucial for the stepwise synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-N-Fmoc-amino-3-(2-T-butoxyphenyl)propionic acid is unique due to the presence of both the Fmoc and tert-butoxy groups, which provide specific reactivity and stability characteristics. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

InChI

InChI=1S/C28H29NO5/c1-28(2,3)34-25-15-9-8-14-22(25)24(16-26(30)31)29-27(32)33-17-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23-24H,16-17H2,1-3H3,(H,29,32)(H,30,31)

InChI Key

YZUVTWQBAVEHKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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